An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylpropylamine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylpropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-phenylpropylamine hydrochloride. This document details established synthetic routes, experimental protocols, and analytical data to support research and development activities involving this compound.
Introduction
2-Phenylpropylamine, also known as β-methylphenethylamine, is a primary amine with a chemical structure related to phenethylamine. Its hydrochloride salt is a common form for handling and formulation. This guide will focus on two primary synthetic pathways starting from phenylacetone: reductive amination and the Leuckart reaction.
Synthesis of 2-Phenylpropylamine Hydrochloride
The synthesis of 2-phenylpropylamine hydrochloride is most commonly achieved through the conversion of phenylacetone (also known as phenyl-2-propanone or P2P) to the corresponding amine, followed by salt formation.
Reductive Amination of Phenylacetone
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In this case, phenylacetone is reacted with an ammonia source to form an intermediate imine, which is then reduced to 2-phenylpropylamine.
Experimental Protocol:
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Reaction Setup: A reaction vessel is charged with phenylacetone and a suitable solvent, such as methanol or isopropanol.
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Ammonia Source: An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the reaction mixture.
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Reducing Agent: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), is added portion-wise to the mixture while maintaining the temperature, usually between 0°C and room temperature. The use of a metal catalyst like Raney nickel with hydrogen gas is another viable reduction method.
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Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.
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Work-up: Upon completion, the reaction is quenched by the addition of water. The solvent is removed under reduced pressure. The residue is then taken up in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.
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Purification of the Free Base: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude 2-phenylpropylamine free base. Further purification can be achieved by vacuum distillation.
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Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent (or gaseous hydrogen chloride) is added dropwise with stirring until precipitation is complete.
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Isolation and Purification of the Hydrochloride Salt: The precipitated 2-phenylpropylamine hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
Leuckart Reaction
The Leuckart reaction provides an alternative route to 2-phenylpropylamine from phenylacetone using formic acid and an ammonia source (formamide or ammonium formate). This one-pot reaction proceeds through the formation and subsequent reduction of an N-formyl intermediate.[1][2]
Experimental Protocol:
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Reaction Mixture: Phenylacetone is mixed with an excess of ammonium formate or formamide.[1] Formic acid can also be added to the reaction mixture.[1]
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Heating: The mixture is heated to a temperature typically ranging from 160°C to 190°C for several hours.[1] The reaction is usually carried out under reflux.
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Hydrolysis of the N-formyl intermediate: After the initial reaction, the intermediate N-formyl-2-phenylpropylamine is hydrolyzed to the free amine. This is typically achieved by adding a strong acid, such as hydrochloric acid, and heating the mixture.
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Work-up and Isolation of the Free Base: The reaction mixture is cooled and made alkaline with a strong base (e.g., NaOH) to liberate the free amine. The amine is then extracted with an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the crude 2-phenylpropylamine.
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Purification and Salt Formation: The crude amine is purified by vacuum distillation. The purified 2-phenylpropylamine is then converted to its hydrochloride salt as described in the reductive amination protocol.
Characterization of 2-Phenylpropylamine and its Hydrochloride Salt
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-phenylpropylamine hydrochloride.
Physical Properties
| Property | Value | Reference |
| 2-Phenylpropylamine | ||
| Molecular Formula | C₉H₁₃N | [3] |
| Molar Mass | 135.21 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [4] |
| Boiling Point | 80 °C @ 10 mmHg | [5] |
| Density | 0.93 g/mL at 25°C | [5] |
| Refractive Index | n20/D 1.524 | [5] |
| 2-Phenylpropylamine Hydrochloride | ||
| Molecular Formula | C₉H₁₄ClN | [6] |
| Molar Mass | 171.67 g/mol | [6] |
| Melting Point | 116°C (estimate) | [5] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-phenylpropylamine (free base) in CDCl₃ shows characteristic signals for the aromatic, methine, methylene, and methyl protons.[7]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.11 - 7.32 | m | 5H | Aromatic protons (C₆H₅) |
| 2.48 - 3.01 | m | 1H | Methine proton (-CH) |
| 2.71 | d | 2H | Methylene protons (-CH₂) |
| 1.24 | d | 3H | Methyl protons (-CH₃) |
| 1.12 | s | 2H | Amine protons (-NH₂) |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Note: Specific ¹³C NMR data for 2-phenylpropylamine hydrochloride was not available in the searched literature. The data for the free base is provided as a reference.
| Chemical Shift (ppm) | Assignment |
| ~145 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~48 | Methylene carbon (-CH₂) |
| ~40 | Methine carbon (-CH) |
| ~22 | Methyl carbon (-CH₃) |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Note: A specific IR spectrum for 2-phenylpropylamine hydrochloride was not found. The data below is for the free base and typical absorptions for a primary amine hydrochloride.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Strong | Aliphatic C-H stretch |
| 2400 - 2800 | Broad, Strong | N⁺-H stretch (in hydrochloride salt) |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C bending |
| ~1600 | Medium | N-H bend (primary amine) |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 135 | [M]⁺ (Molecular ion of the free base) |
| 120 | [M - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Visualizing the Synthetic and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Synthetic pathways to pure 2-phenylpropylamine hydrochloride.
Caption: Analytical workflow for the characterization of 2-phenylpropylamine HCl.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 3. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylpropylamine Chemical Properties, Uses, Safety, Synthesis & Supplier Information | Buy 2-Phenyl-1-propanamine Online in China [nj-finechem.com]
- 5. chembk.com [chembk.com]
- 6. Phenylpropylamines | Fisher Scientific [fishersci.com]
- 7. 2-PHENYLPROPYLAMINE(582-22-9) 1H NMR spectrum [chemicalbook.com]
